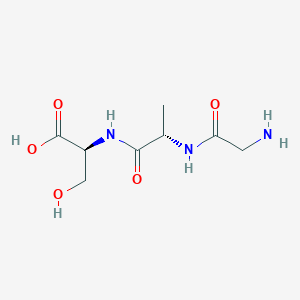

Glycyl-L-alanyl-L-serine

Description

Peptides as Fundamental Building Blocks in Biological Systems

Peptides are short chains of amino acids linked by peptide bonds. wikipedia.org These bonds are formed in a condensation reaction where the carboxyl group of one amino acid joins with the amino group of another, releasing a water molecule. ncert.nic.in The resulting sequence of amino acids dictates the peptide's structure and, consequently, its biological function. All proteins, the workhorses of the cell, are polymers of α-amino acids. ncert.nic.in The vast diversity of protein structure and function arises from the unique sequences of the 20 common proteinogenic amino acids.

The Unique Role and Complexity of Tripeptides in Biochemical Research

Tripeptides, composed of three amino acid residues, are significant in various biological processes. wikipedia.org While they are simpler than large proteins, their small size allows for a diverse range of biological activities and makes them attractive for research due to their cost-effectiveness and suitability for structure-activity studies. wikipedia.org With the 20 primary amino acids, it's possible to create 8,000 different tripeptide combinations. wikipedia.org Notable examples of biologically active tripeptides include glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a crucial antioxidant, and thyrotropin-releasing hormone (TRH), which is involved in pituitary gland regulation. wikipedia.org

The specific sequence of amino acids in a tripeptide is critical to its function. A tripeptide made of glycine (B1666218), alanine (B10760859), and serine, for instance, can have six different possible sequences, each a distinct molecule with potentially different properties. doubtnut.comquora.com

Positioning Glycyl-L-alanyl-L-serine within Current Peptide Science Discourse

This compound is a specific tripeptide composed of the amino acids glycine, L-alanine, and L-serine in that precise order. While extensive research exists for its constituent amino acids and other tripeptides, specific studies focusing on the this compound sequence are not widely documented in publicly available scientific literature. Its significance is therefore largely inferred from the properties of its components and the general understanding of tripeptides.

The potential roles of this compound can be hypothesized based on the characteristics of glycine (a flexible, simple amino acid), L-alanine (a small, non-polar amino acid), and L-serine (a polar amino acid with a hydroxyl group capable of hydrogen bonding and phosphorylation). ncert.nic.inmdpi.com This combination of a flexible residue, a non-polar residue, and a polar, reactive residue suggests potential for diverse interactions and functions.

A related tripeptide, Alanyl-glycyl-serine (Ala-Gly-Ser), has been identified as a metabolite in Trypanosoma brucei, the parasite that causes African sleeping sickness. nih.gov This finding suggests that tripeptides of this composition can play a role in metabolic pathways.

Overview of Research Trajectories for this compound and Related Peptides

Future research on this compound would likely follow several key trajectories. A primary focus would be its synthesis and the characterization of its physicochemical properties. Following this, investigations into its biological activity would be crucial. This could involve screening for roles in cell signaling, enzyme inhibition, or as a metabolic intermediate.

Research into its constituent amino acids is ongoing and provides context for potential applications. L-serine, for example, has been studied for its neuroprotective potential and its role in treating certain neurological disorders. clinicbarcelona.orgnih.govnih.gov Clinical trials have explored L-serine supplementation for conditions like GRINpathies, a rare neuropediatric disease, with some positive outcomes on neurological symptoms. clinicbarcelona.org L-alanine is a key component of spider silk, contributing to its strength. acs.org

Given the limited direct research on this compound, studies on isomeric peptides like Alanyl-glycyl-serine and other tripeptides containing these amino acids are valuable for predicting its potential biological relevance.

Data Tables

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Glycine | C₂H₅NO₂ | 75.07 | The simplest amino acid, achiral, provides flexibility to peptide chains. ncert.nic.in |

| L-Alanine | C₃H₇NO₂ | 89.09 | A small, non-polar amino acid, contributes to the hydrophobic core of proteins. acs.org |

| L-Serine | C₃H₇NO₃ | 105.09 | A polar amino acid with a hydroxyl group, can be phosphorylated and is a site for O-glycosylation. mdpi.com |

Table 2: Possible Sequences of a Glycine-Alanine-Serine Tripeptide

| Sequence | Abbreviation |

| Glycyl-Alanyl-Serine | Gly-Ala-Ser |

| Glycyl-Seryl-Alanine | Gly-Ser-Ala |

| Alanyl-Glycyl-Serine | Ala-Gly-Ser |

| Alanyl-Seryl-Glycine | Ala-Ser-Gly |

| Seryl-Alanyl-Glycine | Ser-Ala-Gly |

| Seryl-Glycyl-Alanine | Ser-Gly-Ala |

Table 3: Computed Properties of Alanyl-glycyl-serine (CAS 85807-50-7)

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃O₅ | PubChem nih.gov |

| Molecular Weight | 233.22 g/mol | PubChem nih.gov |

| XLogP3 | -5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 5 | Guidechem guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | Guidechem guidechem.com |

| Rotatable Bond Count | 6 | Guidechem guidechem.com |

| Topological Polar Surface Area | 142 Ų | PubChem nih.gov |

| Complexity | 281 | Guidechem guidechem.com |

Note: This data is for the isomeric tripeptide Alanyl-glycyl-serine and is provided for comparative purposes due to the lack of specific data for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74006-07-8 |

|---|---|

Molecular Formula |

C8H15N3O5 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H15N3O5/c1-4(10-6(13)2-9)7(14)11-5(3-12)8(15)16/h4-5,12H,2-3,9H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |

InChI Key |

LJPIRKICOISLKN-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl L Alanyl L Serine and Analogous Tripeptides

Chemical Synthesis Approaches

The chemical synthesis of Glycyl-L-alanyl-L-serine can be achieved through two principal strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). Each method presents distinct advantages and challenges in the assembly of this tripeptide.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tripeptide Elongation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined and automatable process for building peptide chains. sigmaaldrich.compeptide.com The synthesis of this compound via SPPS typically follows the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. wikipedia.org This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comlcms.cz

The synthesis commences with the attachment of the C-terminal amino acid, L-serine, to a suitable resin, such as Wang resin or 2-chlorotrityl chloride resin. wikipedia.orgresearchgate.net The hydroxyl group of serine is protected with a tert-butyl (tBu) group to prevent side reactions. chemimpex.com The N-terminus of the resin-bound serine is temporarily protected with the Fmoc group. This Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com

Following the deprotection of the serine, the next amino acid, Fmoc-L-alanine-OH, is activated and coupled to the free amino group of the serine on the resin. This cycle of deprotection and coupling is repeated with Fmoc-glycine-OH to complete the tripeptide sequence. Once the chain elongation is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. wikipedia.org

| Step | Action | Reagents/Conditions | Typical Duration |

| 1. Resin Swelling | Preparation of the solid support | DMF or Dichloromethane (DCM) | 30-60 min |

| 2. First Amino Acid Loading | Attachment of Fmoc-L-Ser(tBu)-OH to resin | DIC/DMAP or pre-activated esters | 2-12 hours |

| 3. Fmoc Deprotection | Removal of Fmoc from Serine | 20% Piperidine in DMF | 10-20 min |

| 4. Alanine (B10760859) Coupling | Coupling of Fmoc-L-Ala-OH | HBTU/HOBt/DIEA in DMF | 1-2 hours |

| 5. Fmoc Deprotection | Removal of Fmoc from Alanine | 20% Piperidine in DMF | 10-20 min |

| 6. Glycine (B1666218) Coupling | Coupling of Fmoc-Gly-OH | HBTU/HOBt/DIEA in DMF | 1-2 hours |

| 7. Final Fmoc Deprotection | Removal of Fmoc from Glycine | 20% Piperidine in DMF | 10-20 min |

| 8. Cleavage and Deprotection | Release of peptide from resin | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours |

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis, while more labor-intensive than SPPS, offers advantages in terms of scalability and purification of intermediates. rsc.orgresearchgate.net The synthesis of this compound in solution can be performed using either a stepwise or fragment condensation approach.

In a stepwise approach, the amino acids are coupled one by one, starting from the C-terminus. For instance, L-serine methyl ester (H-Ser-OMe) can be coupled with N-terminally protected L-alanine (e.g., Boc-Ala-OH) to form the dipeptide Boc-Ala-Ser-OMe. After the deprotection of the Boc group, the resulting dipeptide ester is then coupled with N-protected glycine (e.g., Boc-Gly-OH) to yield the fully protected tripeptide, Boc-Gly-Ala-Ser-OMe. The final step involves the saponification of the methyl ester and the removal of the N-terminal protecting group. researchgate.net

The Boc/benzyl (Boc/Bzl) protecting group strategy is also commonly employed in solution-phase synthesis. wikipedia.orgrsc.org In this scheme, the N-terminus is protected by the acid-labile Boc group, and the side chains and C-terminus are protected by hydrogenolysis-labile benzyl-based groups. wikipedia.org

| Step | Reactants | Coupling Reagent | Solvent | Product |

| 1 | Boc-Ala-OH + H-Ser(Bzl)-OBzl | DCC/HOBt | Dichloromethane (DCM) | Boc-Ala-Ser(Bzl)-OBzl |

| 2 | Boc-Ala-Ser(Bzl)-OBzl | TFA in DCM | - | H-Ala-Ser(Bzl)-OBzl · TFA |

| 3 | Boc-Gly-OH + H-Ala-Ser(Bzl)-OBzl | HBTU/DIEA | DMF | Boc-Gly-Ala-Ser(Bzl)-OBzl |

| 4 | Boc-Gly-Ala-Ser(Bzl)-OBzl | H₂/Pd-C | Methanol | Gly-Ala-Ser |

Optimization of Protecting Group Chemistries for Serine and Alanine Residues

The selection of appropriate protecting groups for the reactive side chains of amino acids is critical to the success of peptide synthesis. For this compound, the primary concern is the hydroxyl group of the L-serine residue.

The tert-butyl (tBu) group is a widely used protecting group for the serine hydroxyl function in the Fmoc/tBu strategy due to its stability under the basic conditions used for Fmoc removal and its facile cleavage with TFA. sigmaaldrich.comchemimpex.com Alternatively, the trityl (Trt) group can be used, which is more acid-labile than tBu and can be removed under milder acidic conditions.

For alanine, which has a non-reactive methyl side chain, no protecting group is required. Glycine, the simplest amino acid, also does not have a side chain that requires protection.

Peptide Bond Formation Catalysis and Coupling Reagents

The formation of the peptide bond between two amino acids requires the activation of the carboxyl group of the N-protected amino acid. A variety of coupling reagents have been developed to facilitate this reaction, minimizing side reactions such as racemization.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. creative-peptides.com

Uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents that lead to rapid and clean reactions. creative-peptides.comnih.govpeptide.com HBTU is particularly effective for coupling standard amino acids and can overcome difficulties associated with sterically hindered residues. nih.govamericanpeptidesociety.org

| Coupling Reagent | Additive | Base | Key Features |

| DCC | HOBt | - | Cost-effective, but byproduct (DCU) can be difficult to remove. |

| DIC | HOBt | - | Byproduct (DIU) is soluble in common solvents, facilitating removal. |

| HBTU | HOBt | DIEA | High coupling efficiency, fast reaction times, suitable for automated synthesis. creative-peptides.comnih.gov |

| HATU | HOAt | DIEA | Very efficient, especially for difficult couplings, but more expensive. |

Purification Methodologies for Synthetic this compound

Following cleavage from the resin or final deprotection in solution, the crude this compound must be purified to remove byproducts and unreacted starting materials. Given its composition of small, hydrophilic amino acids, this tripeptide is expected to be highly water-soluble.

The most common method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.cznih.govgilson.com A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent, such as acetonitrile, in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz

For hydrophilic peptides that may not be well-retained on a C18 column, alternative strategies may be employed. These include using a less hydrophobic stationary phase or employing hydrophilic interaction liquid chromatography (HILIC). nih.govgilson.com

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly stereospecific alternative to chemical peptide synthesis. oup.com Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions. oup.comscispace.com

The synthesis of this compound can be envisioned using proteases such as papain or thermolysin. oup.comnih.gov The reaction is typically carried out in a kinetically controlled manner, where an activated C-terminal ester of the N-protected amino acid or peptide is reacted with the amino group of the incoming amino acid. nih.gov

For example, the dipeptide Gly-Ala could be synthesized by reacting an N-protected glycine ester (e.g., Z-Gly-OMe) with alanine in the presence of an appropriate enzyme. The resulting dipeptide could then be used in a subsequent enzymatic coupling with a serine derivative. The reaction conditions, such as pH, temperature, and solvent system, must be carefully optimized for each enzymatic step to maximize the yield. nih.gov

| Enzyme | Acyl Donor Example | Nucleophile Example | pH | Temperature (°C) | Yield (%) |

| Papain | Z-Gly-OEt | H-Ala-NH₂ | 6-7 | 37-50 | 40-80 |

| Thermolysin | Z-Ala-OH | H-Ser-OMe | 7-8 | 40-60 | 50-90 |

Kinetically Controlled Enzymatic Peptide Synthesis Mechanisms

Enzymatic peptide synthesis can proceed via two distinct mechanisms: thermodynamically controlled synthesis (or reverse hydrolysis) and kinetically controlled synthesis. frontiersin.org In the thermodynamically controlled approach, the reaction equilibrium is shifted towards synthesis, often by altering the reaction conditions to favor the peptide product, for instance, through precipitation. mdpi.com However, this method is often characterized by low yields and slow reaction rates. qyaobio.com

Conversely, kinetically controlled synthesis is generally preferred and more widely applied for oligopeptide biosynthesis. mdpi.comqyaobio.com This mechanism relies on the use of an activated acyl donor, typically an amino acid ester or amide. qyaobio.commdpi.com The process is catalyzed by proteases, particularly serine and cysteine proteases, which form a reactive acyl-enzyme intermediate. mdpi.comresearchgate.net This intermediate then undergoes a crucial step where it is attacked by the amino group of a nucleophile (the second amino acid or peptide). This aminolysis reaction competes with hydrolysis, where water attacks the acyl-enzyme intermediate. qyaobio.com

The success of kinetically controlled synthesis hinges on the ratio of aminolysis to hydrolysis. mdpi.com To favor peptide bond formation, the reaction is typically stopped before the rate of hydrolysis surpasses the rate of aminolysis, as the concentration of the substrate decreases over time. qyaobio.commdpi.com This method allows for the temporary accumulation of the desired peptide product. mdpi.com The reaction rate is primarily determined by the enzyme's specificity for the acyl donor, while the specific binding of the nucleophile to the enzyme's active site is critical for achieving high product yields. mdpi.com

Utilization of Proteases (e.g., Papain, Thermolysin, α-Chymotrypsin) in this compound Formation

Several proteases have been successfully employed for the synthesis of di- and tripeptides. nih.gov While direct synthesis of this compound is not extensively documented in the provided results, the principles of using proteases for analogous tripeptide synthesis are well-established.

Papain: This cysteine protease has been used for the synthesis of various peptides. nih.gov For instance, it has been successfully used in the kinetically controlled synthesis of the dipeptide precursor N-(benzyloxycarbonyl)-alanyl-glutamine (Z-Ala-Gln). mdpi.com Papain was also used to catalyze the synthesis of the tripeptide Gly-Gly-PheNH2 in saline media. tandfonline.com The mechanism of papain involves a catalytic dyad with a deprotonated cysteine that performs a nucleophilic attack on the carbonyl carbon of the peptide backbone, forming a covalent acyl-enzyme intermediate. wikipedia.org The synthesis of oligo-tyrosine peptides by papain-catalyzed polymerization of L-tyrosine ethyl ester has also been demonstrated. nih.gov

Thermolysin: A thermostable neutral metalloproteinase, thermolysin is widely used for peptide bond formation. wikipedia.org It catalyzes the hydrolysis of peptide bonds containing hydrophobic amino acids, and this reaction can be reversed for synthesis. wikipedia.org Thermolysin has been used to synthesize tripeptides containing proline, such as Z-Pro-Leu-Gly-OEt, with yields up to 100% under optimized conditions. capes.gov.br The enzyme's broad specificity for the carboxylic acid substrate makes it a versatile catalyst. researchgate.net For example, the coupling of Cbz-Phe-OH and Leu-NH2 catalyzed by thermolysin achieved a yield of approximately 80%. nih.gov

α-Chymotrypsin: This serine protease catalyzes peptide bond formation with N-acylated amino acid or peptide esters as donors. scispace.comnih.gov It shows a preference for hydrophobic or bulky amino acid residues at both the P1' and P2' positions of the acceptor nucleophile. scispace.comnih.gov The synthesis of the tripeptide amide gelator DFY-NH2 has been achieved through α-chymotrypsin-catalyzed transacylation. frontiersin.org The enzyme has been immobilized in various matrices to shift the reaction equilibrium towards synthesis. acs.orglu.se For the synthesis of this compound, a stepwise approach could be envisioned, first synthesizing a dipeptide like Gly-Ala and then coupling it with serine, though the specificity of α-chymotrypsin for the amino acids in this specific sequence would need to be considered.

| Protease | Tripeptide Synthesized | Yield (%) | Reference |

|---|---|---|---|

| Thermolysin | Z-Pro-Leu-Gly-OEt | 100 | capes.gov.br |

| α-Chymotrypsin | Z-Pro-Leu-Gly-OEt | 55 | capes.gov.br |

| α-Chymotrypsin | Z-Pro-Leu-Gly-NH2 | 61 | capes.gov.br |

| Papain | Gly-Gly-PheNH2 | - | tandfonline.com |

Role of L-Amino Acid Ligases (LALs) in Tripeptide Construction

L-amino acid ligases (LALs) represent a promising class of enzymes for peptide synthesis. nih.govsci-hub.se These enzymes catalyze the condensation of unprotected amino acids in an ATP-dependent manner, forming a peptide bond. nih.govasm.org This one-step condensation process is efficient and avoids the degradation of the product. asm.org LALs belong to the ATP-grasp superfamily and proceed through an aminoacyl-phosphate intermediate. sci-hub.seasm.org

While many LALs are known to synthesize only dipeptides, some have been discovered that can produce oligopeptides. sci-hub.setandfonline.comnih.gov For example, the enzyme RizB from Bacillus subtilis NBRC3134 can synthesize oligopeptides of two to five amino acids. tandfonline.comnih.gov RizB elongates a peptide chain at its N-terminus by ligating a single amino acid to a dipeptide. tandfonline.com Another LAL, TabS from Pseudomonas syringae, has been used to synthesize various functional dipeptides with high yields, such as L-leucyl-L-serine (83% yield). nih.govasm.org The potential for LALs to synthesize tripeptides like this compound exists, particularly if an enzyme with the appropriate substrate specificity can be identified or engineered.

| Functional Dipeptide | Yield (%) | Reference |

|---|---|---|

| L-arginyl-L-phenylalanine | 62 | nih.govasm.org |

| L-leucyl-L-isoleucine | 77 | nih.govasm.org |

| L-glutaminyl-L-tryptophan | 54 | nih.govasm.org |

| L-leucyl-L-serine | 83 | nih.govasm.org |

| L-glutaminyl-L-threonine | 96 | nih.govasm.org |

Influence of Organic Solvents and Reaction Conditions on Enzymatic Yield and Stereoselectivity

The reaction environment significantly impacts the outcome of enzymatic peptide synthesis. Organic solvents are often added to the reaction medium to shift the equilibrium towards synthesis by reducing the water content, which in turn can prevent the hydrolysis of the acyl-enzyme intermediate. nih.gov However, the choice of organic solvent is crucial as it can also affect enzyme activity and stability. nih.govtandfonline.com

Studies on thermolysin-catalyzed peptide synthesis have shown that organic solvents with high log P values can increase enzymatic activity up to a certain concentration, beyond which the activity decreases. tandfonline.comoup.comtandfonline.com In contrast, solvents with low log P values can inhibit the reaction even at low concentrations. tandfonline.comoup.comtandfonline.com The molecular structure of the solvent plays a significant role in its effect on the enzyme's microenvironment. tandfonline.comoup.com The stereoselectivity of some enzymes can also be influenced by the presence of organic solvents. nih.gov For instance, the stereoselectivity of the S-selective enzyme ApPDCE469G was found to be sensitive to the addition of organic solvents. nih.gov

Other reaction conditions such as pH, temperature, and substrate concentration also play a critical role. qyaobio.com For protease-catalyzed synthesis, alkaline conditions are generally favorable for the aminolysis reaction. mdpi.com However, a high pH can also lead to the hydrolysis of the ester substrate in kinetically controlled synthesis. mdpi.com The optimal temperature depends on the specific enzyme and substrates being used. mdpi.com For example, in the synthesis of Z-Pro-Leu-Gly-OEt and Z-Pro-Leu-Gly-NH2 using α-chymotrypsin, the reaction yield was affected by the presence of organic solvent, the substrate ratio, and the ratio of aqueous to organic solvent. capes.gov.br

Emerging Biosynthetic and Chemo-enzymatic Strategies for Tripeptides

The field of peptide synthesis is continually evolving, with new chemo-enzymatic and biosynthetic strategies emerging. internationalscholarsjournals.org Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical and enzymatic methods, offering a clean, mild, and highly selective route to peptides. nih.govqyaobio.com This approach can overcome some of the limitations of purely chemical or enzymatic methods, such as the difficulty in controlling sequences and synthesizing longer chains in enzymatic synthesis. mdpi.com

One emerging strategy involves the use of engineered proteases with enhanced stability, activity, and selectivity. qyaobio.com Site-directed mutagenesis and other protein engineering techniques are being used to develop enzymes with tailored properties for specific peptide syntheses. qyaobio.com Another approach is the use of solid-phase peptide synthesis (SPPS) in combination with enzymatic catalysis. researchgate.netrsc.org In this method, the amino component is immobilized on a solid support, which can shift the reaction equilibrium towards synthesis even in aqueous media. researchgate.netrsc.org This has been demonstrated for the synthesis of dipeptides and has potential for the synthesis of longer peptides. researchgate.netrsc.org

Furthermore, the discovery and characterization of novel enzymes, such as L-amino acid ligases that can synthesize oligopeptides, are expanding the toolbox for tripeptide construction. tandfonline.comnih.gov The biosynthesis of alazopeptin, a tripeptide, has been elucidated, revealing a complex pathway involving several enzymes and a carrier protein. researchgate.net Such studies provide insights into nature's strategies for peptide synthesis and can inspire the development of new biosynthetic routes for other tripeptides.

Conformational Analysis and Structural Elucidation of Glycyl L Alanyl L Serine

Computational Chemistry Approaches to Tripeptide Conformation

Computational chemistry provides powerful tools to explore the potential energy surface of molecules like Glycyl-L-alanyl-L-serine, identifying stable conformers and the energetic barriers between them. These methods are essential for interpreting experimental data and understanding the underlying principles of peptide structure.

Ab Initio Quantum Mechanical Calculations for this compound

Ab initio quantum mechanical calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, are employed to investigate the electronic structure and energy of this compound. researchgate.net These calculations can accurately predict molecular geometries and relative energies of different conformers. For instance, methods like Hartree-Fock (HF) are used as a starting point, often followed by more sophisticated techniques that account for electron correlation, such as Møller-Plesset perturbation theory (MP2). nih.gov These calculations can elucidate the preferred backbone and side-chain dihedral angles that define the peptide's shape. While computationally intensive, ab initio methods provide a high level of theory necessary for benchmarking other computational approaches. nih.gov

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) has become a widely used method for studying the conformational landscapes of peptides due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods, such as B3LYP, are used to map the potential energy surface of this compound by systematically rotating the flexible dihedral angles of the backbone (φ, ψ) and side chains (χ). nih.gov These calculations can identify numerous stable conformers and rank them by their relative energies. nih.gov For example, a conformational search might reveal that specific combinations of dihedral angles lead to particularly stable structures due to favorable intramolecular interactions. The results of these studies are often visualized using Ramachandran plots, which show the allowed and disallowed regions of φ and ψ angles. nih.gov

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

A key aspect of the conformational analysis of this compound is the identification and characterization of intramolecular interactions, particularly hydrogen bonds. nih.gov These interactions play a crucial role in stabilizing specific conformations. scispace.com Computational methods can precisely determine the geometries and energies of these hydrogen bonds. For instance, a hydrogen bond might form between the hydroxyl group of the serine side chain and a backbone carbonyl oxygen. The strength and nature of these bonds can be further analyzed using techniques like Atoms in Molecules (AIM) theory, which defines the bond critical points and characterizes the electron density distribution. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | Serine -OH | Backbone C=O | 1.8 - 2.2 | Stabilizes folded conformations |

| Hydrogen Bond | Backbone N-H | Backbone C=O | 1.9 - 2.3 | Formation of β-turns and γ-turns |

| van der Waals | Alanine (B10760859) CH₃ | Glycine (B1666218) CH₂ | > 3.0 | Contributes to overall packing |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that is complementary to computational predictions, offering a way to validate and refine theoretical models of peptide structure. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. ksu.edu.sauni-siegen.de These methods are sensitive to the local environment of functional groups and can provide detailed information about the conformation and hydrogen bonding state of this compound. semanticscholar.org

The vibrational frequencies of key functional groups, such as the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands, are particularly informative. The positions of these bands are sensitive to the secondary structure of the peptide. For example, the amide I band frequency can help distinguish between different types of turns and unordered structures.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure (β-turns, random coil) |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Hydrogen bonding environment |

| O-H Stretch (Serine) | 3200 - 3600 | Involvement of serine side chain in H-bonding |

| N-H Stretch | 3200 - 3400 | Hydrogen bonding state of amide groups |

| C-H Stretch | 2850 - 3000 | Overall molecular structure |

By comparing the experimental IR and Raman spectra with the vibrational frequencies calculated using DFT, researchers can assign the observed spectral features to specific vibrational modes of a particular conformer. researchgate.netresearchgate.net This combined experimental and theoretical approach provides a robust method for elucidating the dominant conformations of this compound in different environments.

Linear Dichroic Infrared (IR-LD) Spectroscopy for Orientation Studies

In a typical IR-LD experiment, the peptide is oriented in a stretched polymer matrix or a nematic liquid crystal suspension. The orientation of the peptide's transition dipole moments relative to the polarization of the incident IR radiation affects the intensity of the absorption bands. For instance, the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. acs.org The dichroic ratio, which is the ratio of the absorbance parallel and perpendicular to the orientation axis, provides information about the average orientation of these bonds.

For this compound, the orientation of the two peptide bonds and the side chains of alanine and serine would be of primary interest. By analyzing the dichroism of the N-H, C=O, and C-H stretching and bending vibrations, one could deduce the relative orientations of the peptide backbone and the side chains. This information is crucial for distinguishing between different possible conformations, such as extended β-sheets or more compact turn-like structures. Theoretical calculations, such as ab initio methods, can be used in conjunction with experimental IR-LD data to refine the three-dimensional structure. researchgate.net

Table 1: Key Infrared Absorption Bands for Peptide Analysis

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| Amide A (N-H stretch) | 3300 - 3400 | Associated with the N-H bond of the peptide backbone. |

| Amide I (C=O stretch) | 1600 - 1700 | Primarily the C=O stretching vibration of the peptide bond. |

| Amide II (N-H bend) | 1500 - 1600 | A combination of N-H in-plane bending and C-N stretching. |

| Cα-H Stretch | 2850 - 3000 | Stretching vibration of the C-H bond at the alpha-carbon. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, and through-bond and through-space correlations can be used to piece together the peptide's conformation.

¹³C NMR spectroscopy provides complementary information. researchgate.netnih.govnih.gov The chemical shifts of the α- and β-carbons are sensitive to the secondary structure of the peptide. For instance, the ¹³Cα chemical shift of alanine is known to be a good indicator of whether it is in a helical or sheet-like conformation. utexas.edu Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all the proton and carbon signals and for identifying through-bond and through-space connectivities. spectralservice.de

Table 2: Estimated ¹H and ¹³C Chemical Shifts (ppm) for this compound in D₂O

| Atom | Glycine Residue | Alanine Residue | Serine Residue |

| Hα | ~3.8 | ~4.1 | ~4.3 |

| Hβ | - | ~1.4 (CH₃) | ~3.9 (CH₂) |

| Cα | ~44 | ~52 | ~57 |

| Cβ | - | ~19 (CH₃) | ~63 (CH₂) |

| C' (Carbonyl) | ~173 | ~175 | ~174 |

Note: These are estimated values and can vary depending on the specific solution conditions (pH, temperature, solvent).

Vibrational and Electronic Circular Dichroism (VCD, ECD) for Chiral Conformation

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are particularly sensitive to the stereochemistry and conformation of chiral molecules like this compound.

VCD, the infrared counterpart of ECD, provides information about the stereochemistry around specific vibrational modes. nih.govresearchgate.net The VCD signals in the amide I and amide II regions are particularly useful for conformational analysis. The coupling between the vibrational modes of the different peptide units gives rise to characteristic VCD signatures for different secondary structures. For a small and flexible peptide like this compound in solution, the observed VCD spectrum would likely be an average over several rapidly interconverting conformations.

Advanced Structural Determination Methods

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. While a crystal structure for this compound has not been reported, the methodology has been successfully applied to its constituent amino acids, L-serine and L-alanine, as well as to numerous other peptides. ijtrd.comcardiff.ac.uk

To perform this analysis, a high-quality single crystal of the tripeptide would be required. The crystal is irradiated with X-rays, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms can be determined. The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles of the peptide backbone and side chains. It would also show the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Table 3: Crystallographic Data for L-Serine crystallography.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5213 |

| b (Å) | 9.172 |

| c (Å) | 5.5847 |

This data for L-serine illustrates the type of information obtained from a single crystal X-ray diffraction study.

Neutron diffraction is a complementary technique to X-ray diffraction that is particularly useful for locating hydrogen atoms, which are difficult to detect with X-rays. This is because neutrons are scattered by the atomic nucleus, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms like carbon, oxygen, and nitrogen. nih.govnih.gov

By performing neutron diffraction on a crystal of this compound, the positions of all hydrogen atoms, including those in the amide groups, the α-carbons, and the side chains, could be precisely determined. This would provide a complete picture of the hydrogen bonding network in the crystal.

Furthermore, by using isotopic substitution (e.g., growing the crystal in D₂O instead of H₂O), it is possible to study the solvation shell around the peptide. The difference in scattering between hydrogen and deuterium (B1214612) allows for the localization of water molecules in the crystal lattice and the determination of their interactions with the peptide. This provides invaluable information about how the solvent structures itself around the solute.

Solvation Effects on this compound Conformation

The conformation of a peptide can be significantly influenced by its environment, particularly the solvent. In aqueous solution, the peptide will adopt a conformation that maximizes favorable interactions with water molecules and minimizes unfavorable ones. This involves a complex interplay of hydrogen bonding, electrostatic interactions, and hydrophobic effects. tulane.edu

For this compound, the polar side chain of serine and the peptide backbone can form hydrogen bonds with water molecules. The nonpolar methyl group of the alanine side chain will have a tendency to be shielded from the aqueous environment, which could influence the local backbone conformation. Theoretical studies on dipeptides have shown that the backbone polar atoms can selectively interact with solvent molecules depending on the backbone conformation. researchgate.net

Microsolvation Studies and Stepwise Hydration Effects

Microsolvation studies investigate the initial stages of hydration by examining the interactions of a solute with a small, discrete number of solvent molecules. This approach provides a detailed, bottom-up perspective on the specific binding sites and the energetic contributions of individual water molecules. For this compound, this involves understanding how the first few water molecules attach and begin to build the hydration shell.

Theoretical models distinguish between "specific hydration," which involves direct hydrogen bonding between the peptide and water, and "non-specific hydration," related to interactions with the broader first-neighbor shell of water. nih.gov The initial hydration steps are dominated by specific, high-energy hydrogen bonds.

Studies on model systems representing the peptide functional group, such as 2-azetidinone, reveal the precise geometry of these primary interactions. nih.gov The most stable complex with a single water molecule involves the formation of a closed ring, stabilized by two hydrogen bonds: a strong O-H···O=C bond to the carbonyl oxygen and a weaker N-H···O bond to the amide nitrogen. nih.gov As a second water molecule is introduced, it can insert into this ring, creating a water-water hydrogen bond and forming a larger, cooperatively stabilized ring with the peptide group through three hydrogen bonds (O-H···O=C, O-H···O, and N-H···O). nih.gov

These foundational interactions at the peptide backbone are complemented by hydration at the side chains:

Serine Residue: The hydroxyl (-OH) group of the serine side chain is a potent hydrogen bond donor and acceptor, forming strong, direct interactions with water molecules.

Alanine Residue: The hydrophobic methyl (-CH₃) group of alanine does not form hydrogen bonds. Water molecules arrange around it to form a "hydrophobic cage," which maximizes water-water hydrogen bonding.

Glycine Residue: The simple hydrogen side chain of glycine presents minimal steric hindrance, allowing water to interact closely with the peptide backbone in that region.

The stepwise addition of water molecules leads to the formation of bridging water molecules that mediate interactions between different parts of the peptide, such as side chain-main chain or main chain-main chain connections, which are crucial for stabilizing particular conformations. nih.gov

Table 1: Primary Hydrogen Bond Interactions in the Microsolvation of this compound

| Interacting Group on Tripeptide | Type of Interaction with Water | Role of Peptide Group | Role of Water Molecule |

| Peptide Backbone C=O | Hydrogen Bond (O-H···O=C) | H-bond Acceptor | H-bond Donor |

| Peptide Backbone N-H | Hydrogen Bond (N-H···O) | H-bond Donor | H-bond Acceptor |

| Serine Side Chain -OH | Hydrogen Bond (O-H···O / N-H···O) | H-bond Donor & Acceptor | H-bond Acceptor & Donor |

Bulk Water Structure Interactions with Tripeptide Fragments

Hydrophilic Interactions: The polar peptide backbone and the serine side chain significantly influence the local water structure. These groups can enhance the connectivity of the water network, leading to hydrogen bonds in their vicinity that are stronger than those in bulk water. mdpi.com This is a consequence of the strong electrostatic interactions between the polar sites on the peptide and the water dipoles. The spatial distribution and number of water molecules are highly specific to the functional group; for instance, carboxylate groups have been shown to coordinate a distinct number of water molecules in their hydration shell. nih.govresearchgate.net

Hydrophobic Interactions: The alanine side chain induces a phenomenon known as hydrophobic hydration. To avoid the energetic penalty of interacting with the nonpolar methyl group, surrounding water molecules rearrange to form a highly ordered, cage-like structure. nih.gov In this arrangement, the water molecules are more connected to each other than in the bulk, with their hydrogen bonds oriented tangentially to the hydrophobic surface. nih.gov This increased ordering of water in the hydration shell is a key component of the hydrophobic effect, a major driving force in protein folding.

Table 2: Influence of Tripeptide Fragments on Surrounding Water Properties

| Tripeptide Fragment | Primary Effect on Water Structure | Impact on H-Bond Network | Impact on Water Dynamics |

| Hydrophilic (Backbone, Serine) | Ordering via direct H-bonds | Strengthens local H-bonds | Slows down mobility |

| Hydrophobic (Alanine) | Cage-like ordering (Hydrophobic Hydration) | Increases local H-bond connectivity | Slows down mobility |

Molecular Interactions and Biochemical Roles of Glycyl L Alanyl L Serine

Enzyme-Tripeptide Interactions

The interaction between peptides and enzymes is a cornerstone of cellular function. Gly-Ala-Ser, by virtue of its sequence of small, simple amino acids, serves as a key substrate recognition motif for several classes of proteases.

Substrate Specificity and Binding Dynamics with Proteases and Peptidases

The primary sequence of a peptide is a critical determinant for its recognition and cleavage by proteases and peptidases. The small and uncharged side chains of glycine (B1666218), alanine (B10760859), and serine make them ideal residues for fitting into the substrate-binding pockets of numerous enzymes. Research has shown that sequences containing these amino acids are preferentially targeted by a variety of proteases.

For instance, methionine aminopeptidases (MetAPs), enzymes responsible for cleaving the initial methionine from newly synthesized proteins, show a strong preference for small side chains like Gly, Ala, and Ser at the P1' position (the first residue after the cleavage site). nih.gov Similarly, a systematic study of caspase substrate specificity demonstrated that these key enzymes in apoptosis tolerate small residues such as Gly, Ala, and Ser well at the P1' position. wikipedia.org

The SUMO (Small Ubiquitin-like Modifier) protease Ulp1 from yeast also displays selectivity for small residues. Structural and functional analyses have shown that its active site pocket can accommodate Gly, Ala, or Ser at both the P1 and P2 positions (residues immediately preceding the cleavage site), indicating that the canonical Gly-Gly motif is not strictly required for cleavage. researchgate.netresearchgate.net Other proteases, such as the E. coli outer membrane protease OmpP and the plant protease cucumisin, also favor these small amino acids in the positions flanking the scissile bond. minams.edu.pkwikipedia.org The main protease of SARS-CoV-2 also recognizes substrates with a Gly, Ala, or Ser at the P1' position. mdpi.com

| Enzyme/Enzyme Class | Preferred Residues | Substrate Position(s) | Reference |

|---|---|---|---|

| Methionine Aminopeptidases (MetAPs) | Gly, Ala, Ser, Cys, Pro, Thr, Val | P1' | nih.gov |

| Caspases | Gly, Ala, Ser | P1' | wikipedia.org |

| SUMO Protease Ulp1 | Gly, Ala, Ser, Cys | P1, P2 | researchgate.netresearchgate.net |

| OmpP Protease | Gly, Ala, Ser | P2' to P4' | minams.edu.pk |

| Cucumisin | Gly, Ser, Ala, Lys | P1' | wikipedia.org |

| SARS-CoV-2 Main Protease (Mpro) | Gly, Ala, Ser | P1' | mdpi.com |

Investigations of Tripeptide as a Substrate for Aminoacyl-tRNA Synthetases (e.g., Glycyl-, Alanyl-, Seryl-tRNA Synthetases)

Aminoacyl-tRNA synthetases are enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule, a critical step in ensuring the fidelity of protein translation. These enzymes are highly specific for their respective single amino acid substrates. A comprehensive search of scientific literature did not yield specific studies investigating the tripeptide Glycyl-L-alanyl-L-serine as a substrate for glycyl-, alanyl-, or seryl-tRNA synthetases. The established mechanism of these enzymes involves the recognition and activation of individual amino acids, making it biochemically unlikely for a tripeptide to serve as a substrate.

Role of this compound in Enzyme Inhibition or Activation Mechanisms

While peptides can act as enzyme inhibitors or allosteric activators, a detailed review of available research provides no direct evidence of the tripeptide this compound itself functioning in this capacity. While larger peptides incorporating the Gly-Ala-Ser sequence may exhibit such activities, this specific tripeptide has not been identified as a standalone enzyme inhibitor or activator in the scientific literature reviewed.

Metal Ion Coordination Chemistry

The backbone and side chains of peptides provide multiple potential ligand-binding sites for metal ions. The terminal amino group, terminal carboxylate group, peptide bond carbonyl oxygens and nitrogens, and the hydroxyl side chain of serine in Gly-Ala-Ser can all participate in forming coordination complexes with metal ions. wikipedia.orgmdpi.com

Complexation Studies with Transition Metal Ions (e.g., Cu(II), Au(III), Ag(I), Zn(II))

The interaction of peptides with transition metals is a subject of extensive study due to its relevance in metalloenzyme function and the development of metal-based pharmaceuticals.

Copper (II): Cu(II) readily forms complexes with amino acids and peptides. acs.org Studies on copper(II) glycinate (B8599266) show that the amino acid acts as a bidentate ligand, binding through the amino nitrogen and carboxylate oxygen to form a stable five-membered chelate ring. wikipedia.orgresearchgate.netlibretexts.org By extension, Gly-Ala-Ser is expected to form stable complexes with Cu(II), likely involving the N-terminal amino group, deprotonated peptide nitrogens, and the C-terminal carboxylate group.

Gold (III): Gold(III) complexes are of interest for their potential therapeutic properties. frontiersin.org Research on the interaction of Au(III) with dipeptides, including Gly-L-Ala, shows that the peptide can act as a tridentate ligand. nih.gov The Au(III) ion is capable of inducing deprotonation of the peptide amide bond to form a stable complex. nih.govresearchgate.net Studies on tripeptides confirm that they can act as tetradentate ligands for Au(III). researchgate.net

Silver (I): Silver ions also interact with amino acids. Theoretical and experimental studies show that Ag(I) can form stable complexes, binding primarily to the amino group, but also showing affinity for sulfur-containing and carboxylate groups. nih.gov

Zinc (II): Zinc is a vital cofactor in a vast number of enzymes, where it plays both catalytic and structural roles. researchgate.net It typically forms complexes with four, five, or six ligands. mdpi.comresearchgate.net Studies of zinc complexes with glycine show coordination via the amino and carboxylate groups. nih.govresearchgate.net In a peptide like Gly-Ala-Ser, zinc could be coordinated by the terminal groups, peptide backbone nitrogens, and the serine hydroxyl group, depending on the pH and stoichiometry.

Ligand Binding Sites and Coordination Geometries in this compound Metal Complexes

The specific atoms of the tripeptide that bind to a metal ion and the resulting three-dimensional structure define the coordination chemistry of the complex.

Ligand Sites: The primary binding sites in Gly-Ala-Ser for transition metals are the N-terminal amino nitrogen, the oxygen of the C-terminal carboxylate group, and the nitrogen atoms of the deprotonated peptide bonds. The hydroxyl (-OH) group on the serine side chain provides an additional potential oxygen ligand.

Coordination Geometry:

Au(III): Gold(III) complexes typically exhibit a square-planar geometry. frontiersin.orgnih.govresearchgate.net In the complex with Gly-L-Ala, the dipeptide acts as a tridentate ligand, binding through the N-terminal amino group, the deprotonated amide nitrogen, and the carboxylate oxygen, with the fourth coordination site occupied by a chloride ion. nih.gov Tripeptides can act as tetradentate ligands, occupying all four sites in the square plane. researchgate.net

Cu(II): Copper(II) complexes with peptides are also predominantly square planar. wikipedia.org

Zn(II): Zinc(II) is more flexible and can adopt several coordination geometries, most commonly tetrahedral or octahedral, depending on the number and type of ligands. mdpi.comresearchgate.netnih.gov

| Metal Ion | Potential Ligand Atoms in Gly-Ala-Ser | Common Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | N-terminal NH₂, Peptide N⁻, C-terminal COO⁻ | Square Planar | wikipedia.orgacs.org |

| Au(III) | N-terminal NH₂, Peptide N⁻, C-terminal COO⁻ | Square Planar | nih.govresearchgate.net |

| Ag(I) | N-terminal NH₂, C-terminal COO⁻, Serine OH | Linear, Trigonal, Tetrahedral | nih.gov |

| Zn(II) | N-terminal NH₂, Peptide N⁻, C-terminal COO⁻, Serine OH | Tetrahedral, Octahedral | mdpi.comresearchgate.netnih.gov |

Spectroscopic Characterization of Metal-Tropeptide Adducts

The interaction of peptides with metal ions is crucial for understanding their roles in biological systems, including their transport, catalytic activity, and degradation. The functional groups present in this compound—specifically the N-terminal amino group, the C-terminal carboxyl group, the amide bonds of the peptide backbone, and the hydroxyl group of the serine side chain—serve as potential coordination sites for metal ions. Spectroscopic techniques are indispensable for elucidating the structure and bonding within these metal-tripeptide adducts. nih.gov

A variety of spectroscopic methods are employed to characterize these complexes. mdpi.com Infrared (IR) spectroscopy helps identify the ligand's binding sites by observing shifts in the vibrational frequencies of the functional groups upon metal coordination. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the peptide complex in solution. Electron Paramagnetic Resonance (EPR) is particularly useful for studying complexes involving paramagnetic metals, offering insights into the metal's coordination environment. UV-Visible (UV-Vis) spectroscopy can reveal the formation of metal-ligand charge-transfer bands and changes in the electronic environment of the metal ion. nih.govmdpi.com

While specific spectroscopic data for this compound complexes are not extensively documented, studies on similar small peptides and their constituent amino acids show that alkali metal ions are frequently examined. nih.gov The coordination typically involves either charge solvation or the formation of salt-bridge structures. nih.gov For transition metals, coordination can occur through various donor atoms, including the amino, carboxylate, and sulfanyl (B85325) functional groups of amino acids and peptides. mdpi.com The multi-functionality of peptides makes them highly versatile ligands. mdpi.com

Table 1: Spectroscopic Techniques for Metal-Peptide Complex Characterization

| Spectroscopic Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies metal binding sites by detecting shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, O-H). |

| NMR Spectroscopy | Determines the 3D structure in solution, identifies specific atoms involved in binding, and characterizes conformational changes upon complexation. |

| UV-Visible (UV-Vis) Spectroscopy | Monitors the formation of metal-peptide complexes and changes in the d-d electronic transitions of the metal ion. |

| Electron Paramagnetic Resonance (EPR) | Characterizes the electronic structure and coordination geometry around a paramagnetic metal center. |

| Mass Spectrometry (ESI-MS) | Confirms the formation and stoichiometry of oligomeric products, such as peptides formed in the presence of metal catalysts. nih.gov |

In Vitro Biological Modulations (Excluding Clinical Human Data)

Tripeptides are considered efficient building blocks for predicting protein structures and for de novo protein design. nih.gov An analysis of 8000 different tripeptides from high-resolution protein structures has been used to classify them based on their structural rigidity, providing a valuable dataset for building protein models. nih.gov The synthesis of specific tripeptides like this compound can be achieved using methods such as Solid Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a resin support. pacific.edu

Short peptides are increasingly recognized as signaling molecules that can modulate fundamental cellular processes. nih.gov Research has shown that various di-, tri-, and tetrapeptides can influence the proliferation and differentiation of stem cells. nih.gov For example, the tripeptides EDP (Glu-Asp-Pro) and KED (Lys-Glu-Asp) have demonstrated an inhibitory effect on the proliferation of embryonic cells. nih.gov Other peptides, such as TB500, have been shown to be important in the migration and survival of cardiac cells during mouse embryo development. peptidesciences.com

While direct studies on this compound are limited, its constituent amino acids are known to be crucial for early embryo development. The peptide could potentially act as a delivery vehicle for these amino acids or exert its own distinct biological effects. Small signaling peptides are known to be vital for controlled cell-to-cell communication, particularly in processes like the maintenance of stem cell populations in plants. nih.gov Genetic loss of enzymes involved in related metabolic pathways, such as inositol (B14025) polyphosphate multikinase (IPMK), can lead to early embryonic lethality, highlighting the critical nature of precise biochemical regulation during development. acs.org

Upon cellular uptake, this compound would likely be hydrolyzed by peptidases into its constituent amino acids: glycine, L-alanine, and L-serine. These free amino acids would then enter their respective metabolic pathways. The metabolism of serine and glycine is particularly central to cellular anabolism and homeostasis.

Serine is considered a conditionally essential amino acid, obtained from dietary intake, protein degradation, or de novo synthesis. mdpi.com The primary pathway for de novo serine biosynthesis starts with the glycolytic intermediate 3-phosphoglycerate (B1209933). This process involves a sequence of three enzymatic reactions:

Oxidation of 3-phosphoglycerate by 3-phosphoglycerate dehydrogenase.

Transamination to form 3-phosphoserine, catalyzed by phosphoserine aminotransferase.

Irreversible hydrolysis to L-serine by phosphoserine phosphatase, which is a key regulatory step. mdpi.com

L-serine is a metabolic hub. It serves as a precursor for the synthesis of glycine and cysteine. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase, is a reversible reaction that is fundamental to one-carbon metabolism. This reaction generates 5,10-methylenetetrahydrofolate, a critical donor of one-carbon units for the synthesis of nucleotides (like thymine) and other essential biomolecules. mdpi.com Glycine itself can be degraded by the glycine cleavage system into carbon dioxide, ammonia, and another molecule of 5,10-methylenetetrahydrofolate. mdpi.com

Given these pathways, the introduction of this compound into a cellular system would contribute to the intracellular pools of serine and glycine, thereby fueling processes like protein synthesis, nucleotide biosynthesis, and antioxidant defense.

Table 2: Key Enzymes in Serine and Glycine Metabolism

| Enzyme | Pathway | Reaction | Metabolic Importance |

|---|---|---|---|

| 3-Phosphoglycerate Dehydrogenase | Serine Biosynthesis | 3-Phosphoglycerate → 3-Phosphohydroxypyruvate | First step in synthesizing serine from a glycolytic intermediate. mdpi.com |

| Phosphoserine Aminotransferase | Serine Biosynthesis | 3-Phosphohydroxypyruvate → 3-Phosphoserine | Transamination step in the serine synthesis pathway. mdpi.com |

| Phosphoserine Phosphatase | Serine Biosynthesis | 3-Phosphoserine → L-Serine | Final, irreversible, and rate-limiting step in serine synthesis. mdpi.com |

| Serine Hydroxymethyltransferase | Serine-Glycine Conversion | L-Serine ↔ Glycine | Interconverts serine and glycine, producing 5,10-methylenetetrahydrofolate for one-carbon metabolism. mdpi.com |

| Glycine Cleavage System | Glycine Degradation | Glycine → CO₂ + NH₃ + 5,10-MTHF | Major pathway for glycine catabolism, also contributing to the one-carbon pool. mdpi.com |

Theoretical Frameworks and Computational Modeling for Tripeptides

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of molecules. These methods can provide deep insights into electron distribution, molecular orbital interactions, and the energetic landscapes of chemical reactions.

Analyses such as Richard Bader's Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory are powerful tools for dissecting the electronic structure of molecules. arxiv.orglongdom.orgnih.gov QTAIM uses the topology of the electron density to partition a molecule into atomic basins, allowing for the quantification of atomic charges and the characterization of chemical bonds. arxiv.orglongdom.orgnih.gov NBO analysis, on the other hand, provides a chemist-friendly picture of bonding in terms of localized orbitals, including lone pairs, bonds, and antibonds, and allows for the study of charge transfer and delocalization effects. nih.govnih.gov

For Glycyl-L-alanyl-L-serine, such analyses would be expected to reveal the polarities of the peptide bonds, the extent of intramolecular hydrogen bonding involving the serine hydroxyl group, and the distribution of charge across the molecule. However, specific studies applying these methods to this compound have not been identified in the reviewed literature. A study on a related dipeptide, N-formyl-L-serine-L-alanine-NH2, did employ Atoms in Molecules (AIM) analysis to characterize intramolecular hydrogen bonds, highlighting the types of insights that could be gained if applied to the target tripeptide. researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic properties such as vibrational (infrared and Raman) spectra. galaxyproject.org These theoretical spectra are invaluable for interpreting experimental data and understanding the relationship between molecular structure and vibrational modes. For this compound, DFT calculations could predict the characteristic frequencies of its amide I and II bands, as well as vibrations associated with the serine hydroxyl group and the various C-H and C-C bonds. While there is a report on the NMR spectra of the isomeric tripeptide Ala-Ser-Gly, similar data for this compound is not available. nih.gov A recent quantum computing study used the tripeptide Glycine-Serine-Glutamic acid as an example for ground state energy calculations, indicating the direction of future research but not providing specific data for Gly-Ala-Ser. arxiv.org

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including peptide hydrolysis, cyclization, and other transformations. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a detailed understanding of reaction pathways. For this compound, such studies could, for example, detail the mechanism of its hydrolysis into constituent amino acids under acidic or basic conditions. At present, no such mechanistic studies for this specific tripeptide are available in the literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about their conformational dynamics and interactions with the environment. longdom.org

Tripeptides in solution are flexible molecules that can adopt a multitude of conformations. MD simulations can map the conformational landscape and determine the relative populations of different structures, such as various turns and extended conformations. longdom.org These simulations would reveal how the sequence of amino acids in this compound influences its folded and unfolded states and how it interacts with surrounding water molecules. While general MD studies of tripeptides exist, showing how they explore conformational space, specific simulations for this compound that would allow for the creation of a Ramachandran plot or analysis of specific intramolecular hydrogen bonds are not documented. longdom.org

Understanding how peptides bind to proteins is fundamental to drug design and molecular biology. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, docking simulations could be used to predict its binding mode to a target protein, identifying key interactions that stabilize the complex. Such studies would be invaluable for designing peptide-based inhibitors or therapeutics. However, the scientific literature does not currently contain specific examples of protein docking studies involving this compound. A study involving a mutated peptidoglycan monomer with a serine substitution did explore binding to TLR-2, but this is a much more complex system than the simple tripeptide.

Advanced Conformational Sampling Algorithms

The study of the tripeptide this compound involves navigating its complex conformational landscape to identify structures that are energetically favorable and biologically relevant. Advanced conformational sampling algorithms are indispensable computational tools for this exploration, designed to efficiently map the high-dimensional energy surface of the peptide and locate significant low-energy states.

Grid Search Methods for Exploring Tripeptide Conformational Space

Grid search methods provide a systematic, albeit often computationally demanding, way to explore the conformational possibilities of a tripeptide. numberanalytics.com This technique involves the incremental variation of the peptide's key rotational degrees of freedom, which are primarily the backbone and side-chain torsion angles. For every possible combination of these angles within a predefined grid, the potential energy of the resulting conformation is calculated.

The main strength of a grid search lies in its exhaustive nature within the specified boundaries, which guarantees that no low-energy conformations are overlooked. numberanalytics.com However, the number of calculations required grows exponentially with each added rotatable bond and with finer rotational increments. For a tripeptide such as this compound, the dihedral angles that are systematically altered are the phi (Φ), psi (Ψ), and omega (ω) angles of the backbone, along with the chi (χ) angles of the alanine (B10760859) and serine side chains.

A typical grid search protocol for a tripeptide would involve several key steps:

Grid Definition: The range and step size for each dihedral angle are specified. For example, Φ and Ψ angles might be varied across their full 360-degree range in increments of 30 degrees.

Conformation Generation: The algorithm systematically generates all possible structures by stepping through each defined angle combination.

Energy Calculation: A molecular mechanics force field is used to compute the potential energy for each generated conformation.

Filtering and Analysis: Conformations with high energy are discarded, while the remaining low-energy structures are grouped and analyzed to identify the most stable conformational families.

The outcomes of such a search can be effectively visualized using a Ramachandran plot, which illustrates the allowed and observed distributions of Φ and Ψ angles for each amino acid residue. expasy.org

| Parameter | Description | Typical Range | Typical Increment |

| Φ (Phi) | Backbone dihedral angle (C'-N-Cα-C) | -180° to +180° | 15° - 30° |

| Ψ (Psi) | Backbone dihedral angle (N-Cα-C-N') | -180° to +180° | 15° - 30° |

| ω (Omega) | Peptide bond dihedral angle (Cα-C-N-Cα') | ~180° (trans) or ~0° (cis) | Fixed or limited |

| χ (Chi) | Side-chain dihedral angles | -180° to +180° | 60° - 120° |

| This table outlines the typical parameters for a grid search conformational analysis of a tripeptide. |

Computational Approaches to Peptide Backbone and Side Chain Torsion Angles

To overcome the computational expense of exhaustive grid searches, a variety of more targeted computational methods are used to model the torsion angles of peptide backbones and side chains. These approaches often integrate principles from statistical mechanics, quantum mechanics, and empirical force fields to achieve both efficiency and accuracy.

Backbone Torsion Angles (Φ, Ψ, ω):

The geometry of the peptide bond typically restricts the ω angle to a trans conformation (around 180°), which is sterically preferred. expasy.org Consequently, the Φ and Ψ angles are the primary determinants of the peptide backbone's fold. expasy.orgnih.gov

Ramachandran Plot Analysis: This is a fundamental tool for assessing backbone conformations. The plot delineates the sterically permissible regions for the Φ and Ψ angles of an amino acid, which are determined by van der Waals radii. expasy.org It serves as a crucial validation check for both computationally generated and experimentally determined peptide structures. expasy.org

Molecular Dynamics (MD) Simulations: MD simulations chart the movements of atoms in a peptide over time by solving Newton's equations of motion. acs.org By simulating the peptide in a realistic solvent environment at a specific temperature, MD can explore a broad range of conformations, identifying the most prevalent and therefore thermodynamically favorable states. acs.org

Enhanced Sampling Techniques: Methods like metadynamics and umbrella sampling are often used with MD simulations to more effectively cross high-energy barriers on the conformational landscape. acs.org These techniques introduce a biasing potential that discourages the simulation from repeatedly sampling already visited conformations, thereby accelerating the exploration of new regions. acs.org

Side Chain Torsion Angles (χ):

The spatial arrangement of the amino acid side chains is defined by their respective chi (χ) angles. Accurate prediction of side-chain conformations is vital, as they frequently play a key role in molecular interactions and biological function. nih.gov

Rational Design and Peptidomimetics Derived from Glycyl L Alanyl L Serine

Structure-Activity Relationship (SAR) Studies of Glycyl-L-alanyl-L-serine Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a tripeptide, correlates with its biological activity. researchgate.net By systematically modifying the peptide's sequence and observing the resulting changes in function, researchers can identify key residues and structural motifs that are essential for its activity. sci-hub.se

Altering the amino acid sequence of this compound can have profound effects on its three-dimensional shape (conformation) and its ability to interact with biological targets. Each position in the tripeptide offers a unique opportunity for modification. The effects of single amino acid substitutions can range from subtle adjustments in binding affinity to complete loss of function or even the introduction of novel activities. nih.gov

Glycine (B1666218) (Gly) at Position 1: As the simplest amino acid with only a hydrogen atom for a side chain, glycine provides a high degree of conformational flexibility to the peptide backbone. Substituting glycine with other amino acids, such as alanine (B10760859) or a bulkier residue, would restrict this flexibility. This restriction can be beneficial if it pre-organizes the peptide into its bioactive conformation, but it can also be detrimental if it prevents the peptide from adopting the necessary shape to bind its target. sci-hub.se

L-serine (Ser) at Position 3: The hydroxyl group on the serine side chain can act as both a hydrogen bond donor and acceptor, making it a key residue for specific interactions with target molecules. Modification or replacement of serine can therefore directly impact binding affinity and specificity. For instance, substituting serine with threonine would introduce an additional methyl group, creating steric hindrance and altering the side chain's rotational freedom. Replacing it with a non-polar residue like alanine would eliminate the hydrogen bonding capability entirely.

Table 1: Potential Effects of Amino Acid Substitutions on a Gly-Ala-Ser Scaffold

| Original Residue | Substitution Example | Potential Impact on Conformation & Interaction |

| Glycine (Position 1) | L-Alanine | Reduces backbone flexibility; may stabilize or destabilize bioactive conformation. |

| D-Alanine | Introduces a significant backbone turn; alters overall peptide shape. | |

| L-alanine (Position 2) | L-Leucine | Increases hydrophobicity; may enhance binding in hydrophobic pockets. |

| L-Glutamic Acid | Introduces a negative charge; may form new electrostatic interactions or cause repulsion. | |

| L-serine (Position 3) | L-Threonine | Adds steric bulk near the hydroxyl group; may alter hydrogen bond geometry. |

| O-methyl-Serine | Blocks hydrogen bond donation from the hydroxyl group; maintains acceptor capability. |

The insights gained from SAR studies inform a set of design principles aimed at fine-tuning a peptide's function. For a tripeptide scaffold like this compound, these principles focus on systematically altering key physicochemical properties to achieve a desired biological outcome. nih.gov

Key design principles include:

Tuning Hydrophobicity: The balance between hydrophobic and hydrophilic character (amphipathicity) is crucial for many peptides' mechanisms of action. Increasing hydrophobicity can enhance binding to non-polar regions of a target but may also lead to aggregation or reduced solubility if not carefully balanced. unica.it

Conformational Constraint: Linear peptides are often highly flexible in solution, which can be entropically unfavorable for binding. Introducing constraints, such as through cyclization or the incorporation of rigid amino acids, can lock the peptide into a bioactive conformation, thereby increasing potency and selectivity. nih.gov

Stereochemical Inversion: The replacement of an L-amino acid with its D-enantiomer is a powerful tool. This not only alters the local conformation but also significantly enhances the peptide's stability by making it resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov

Strategies for Developing this compound Peptidomimetics

Peptidomimetics are compounds designed to mimic the essential features of a peptide while overcoming its inherent limitations, such as poor stability and low oral bioavailability. nih.gov The development of peptidomimetics from a this compound scaffold involves strategic chemical modifications and structural alterations.

To improve a peptide's drug-like properties, chemists employ a variety of modifications to its structure. These changes are designed to protect the peptide from enzymatic degradation and to fine-tune its interactions with its biological target. benthamscience.comalliedacademies.org

Common stability-enhancing modifications include:

N-methylation: Adding a methyl group to the nitrogen atom of a peptide bond can protect it from cleavage by proteases and can also restrict the conformational freedom of the peptide backbone. mdpi.com

Peptide Bond Isosteres: The amide bond can be replaced with a non-hydrolyzable mimic, such as an ester, a thioamide, or a reduced amide (a CH₂-NH bond). This modification renders the peptide resistant to proteolysis at the modified site.

Incorporation of Non-Proteinogenic Amino Acids: Using amino acids not found in natural proteins, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib) or β-amino acids, can introduce conformational constraints and provide steric shielding against enzymes. mdpi.com

Reducing the flexibility of a peptide by constraining its structure is a highly effective strategy for improving its biological activity. nih.gov By locking the molecule into a specific shape that resembles its receptor-bound conformation, the entropic penalty of binding is reduced, often leading to a significant increase in affinity and selectivity. rsc.org

Strategies for constraining a peptide scaffold include:

Macrocyclization: Connecting the ends of the peptide or its side chains to form a ring is a common and powerful approach. This can be achieved through various chemical linkages, such as head-to-tail cyclization (forming a cyclic peptide), side-chain-to-side-chain cyclization, or side-chain-to-terminus cyclization. ku.dknih.gov

Peptide Stapling: This technique involves introducing two unnatural amino acids with reactive side chains (often alkenes) at specific positions within a peptide sequence. These side chains are then chemically linked or "stapled" together, which can stabilize a specific secondary structure, such as an α-helix. nih.govrsc.org

Table 2: Strategies for Peptidomimetic Development

| Strategy | Example for a Gly-Ala-Ser derived scaffold | Primary Goal |

| N-methylation | Methylating the amide nitrogen between Gly and Ala | Increase proteolytic stability; restrict conformation. |

| Non-natural Amino Acids | Replacing L-Ala with Aminoisobutyric acid (Aib) | Induce helical turn; enhance stability. mdpi.com |

| Stereochemical Inversion | Replacing L-Ala with D-Ala | Increase stability against proteases; alter conformation. nih.gov |

| Macrocyclization | Head-to-tail cyclization to form cyclo(Gly-Ala-Ser) | Greatly restrict global conformation; enhance affinity. ku.dk |

| Peptide Stapling | Introduce and link two olefin-bearing residues | Stabilize a specific secondary structure (e.g., helix). nih.gov |

Computational Tools in Peptidomimetic Design Relevant to this compound Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in the rational design of peptidomimetics. nih.gov These methods allow scientists to visualize, analyze, and predict the behavior of molecules at an atomic level, thereby guiding the design process and reducing the need for extensive and costly experimental synthesis and testing. researchgate.net For a scaffold like this compound, these tools can predict the effects of various modifications before they are ever made in the lab.

Key computational approaches include: